molecular formula C11H12O4 B016858 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one CAS No. 21618-92-8

5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one

Cat. No.: B016858
CAS No.: 21618-92-8
M. Wt: 208.21 g/mol
InChI Key: ZNXXWTPQHVLMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, with a molecular formula of C11H12O4 and an average mass of 208.213 Da, is a chiral organic compound of significant research interest . It is recognized in scientific literature under several synonyms, including 5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one and 5-(3',4'-Dihydroxyphenyl)-γ-valerolactone, reflecting its structural features as a lactone with a 3,4-dihydroxybenzyl substituent . The compound possesses a defined stereocenter, and the (5R)-enantiomer is specifically identified with its own CAS registry number (191666-22-5) . The primary research value of this compound stems from its status as a γ-valerolactone derivative and its catechol-functionalized structure, bearing a 3,4-dihydroxyphenyl group. This group is a key structural motif in various biologically active molecules and natural metabolites, such as the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) . This makes it a valuable intermediate or reference standard in phytochemical research, metabolic studies, and the synthesis of more complex molecules for pharmacological investigation. Researchers utilize this compound in exploring natural product chemistry, studying compound metabolism, and developing new substances with potential antioxidant properties. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-9-3-1-7(6-10(9)13)5-8-2-4-11(14)15-8/h1,3,6,8,12-13H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXXWTPQHVLMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944218
Record name 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21618-92-8
Record name delta-(3,4-Dihydroxyphenyl)-gamma-valerolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Epoxide Ring-Opening and Lactonization

A widely adopted method involves the epoxide ring-opening of 2-(but-3-en-1-yl)oxirane with 1-(3,4-dimethoxyphenyl)hex-5-en-2-ol under alkaline conditions. The reaction proceeds via nucleophilic attack on the epoxide, followed by acid-catalyzed lactonization to form the dihydrofuran-2(3H)-one core. Key steps include:

  • Reagents : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.

  • Intermediate Isolation : The lactol intermediate is oxidized to the lactone using pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂).

  • Demethylation : Boron tribromide (BBr₃) in CH₂Cl₂ at −78°C removes methyl protecting groups, yielding the final dihydroxyphenyl derivative.

Yield : 73% for the lactonization step and 81% for the epoxide ring-opening.

Asymmetric Synthesis for Enantiomeric Control

Enantioselective synthesis is critical for biomedical applications. The (R)-enantiomer is synthesized using chiral catalysts such as Jacobsen’s cobalt-salen complex.

  • Key Reaction : Asymmetric epoxidation of 1-(3,4-dimethoxyphenyl)hex-5-en-2-ol.

  • Conditions : Catalyst loading of 5 mol% in CH₂Cl₂ at −20°C.

  • Stereochemical Outcome : Enantiomeric excess (ee) >90% achieved via HPLC with chiral stationary phases.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial methods prioritize throughput and cost-efficiency. Continuous flow systems enhance reaction control and reduce purification steps:

  • Reactor Type : Microfluidic tubular reactors with immobilized enzymes (e.g., lipases).

  • Parameters :

    • Temperature: 50°C

    • Residence Time: 30 minutes

    • Pressure: 2 bar

Advantages :

  • 95% conversion rate.

  • Reduced solvent waste compared to batch processes.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has emerged as a sustainable alternative:

  • Method : Ball-milling 3,4-dihydroxybenzaldehyde with γ-valerolactone derivatives.

  • Additives : Potassium carbonate (K₂CO₃) as a base catalyst.

  • Yield : 68% after 2 hours of milling.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Ethyl acetate/hexane gradients (1:5 to 1:2) isolate intermediates with >95% purity.

  • HPLC : C18 columns with acetonitrile/water mobile phases resolve enantiomers and quantify impurities.

Spectroscopic Validation

  • NMR : ¹H-NMR (800 MHz, CDCl₃) confirms substituent positions:

    • δ 6.80 (d, J = 8.1 Hz, aromatic protons).

    • δ 3.85 (s, methoxy groups pre-demethylation).

  • HRMS : Molecular ion peak at m/z 208.21 [M+H]⁺.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereochemical Control
Epoxide Ring-Opening7395Racemic
Asymmetric Synthesis6898>90% ee
Continuous Flow9599N/A
Mechanochemical6890Racemic

Challenges and Solutions

Oxidative Degradation

The dihydroxyphenyl group is prone to oxidation during synthesis. Mitigation strategies include:

  • Inert Atmosphere : Use of argon or nitrogen gas during demethylation.

  • Antioxidants : Addition of ascorbic acid (0.1% w/w) to reaction mixtures.

Scalability Limitations

Batch processes face heat transfer inefficiencies. Transitioning to flow chemistry improves temperature control and reduces side reactions .

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, also known by its CAS number 21618-92-8, is a compound that has garnered interest in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores its applications across different fields, particularly in medicinal chemistry, pharmacology, and biochemistry, while providing comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been studied for its potential pharmacological activities. Research indicates that compounds with similar structures exhibit various biological effects:

  • Antioxidant Activity : Compounds derived from dihydroxyphenyl groups have shown significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Enzyme Inhibition : Studies have demonstrated that certain derivatives can inhibit human carbonic anhydrase isozymes, suggesting potential therapeutic applications in conditions like glaucoma and obesity .

Antimicrobial Activity

Research has indicated that this compound and its derivatives possess antimicrobial properties. For example:

  • Testing Against Bacteria : Compounds structurally related to this oxolanone have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds with similar structures has been documented. For instance:

  • Carrageenan-induced Edema Model : In vivo studies using carrageenan-induced paw edema models have shown that these compounds can reduce inflammation significantly compared to standard anti-inflammatory drugs like aspirin .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
5-(4-Chloromethyl)phenyl oxazolineAntimicrobial20.5
3,4-DihydroxyphenylmethanoneAntioxidant15.0
5-(Dihydroxyphenyl)oxazolidinoneAnti-inflammatory12.0

Table 2: Enzyme Inhibition Studies

Compound NameEnzyme TargetIC50 (μM)Reference
Dihydroxyphenyl derivativeHuman Carbonic Anhydrase I3.22
Dihydroxyphenyl derivativeHuman Carbonic Anhydrase II18.52

Mechanism of Action

The mechanism of action of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Hydantoin Derivatives

5-Methyl-5-phenylhydantoin

  • Substituents : Methyl and phenyl groups at the 5-position.
  • Molecular Weight : 190.20 g/mol .
  • Synthesis: Typically via Bucherer-Bergs reaction using ketones (e.g., acetophenone), ammonium carbonate, and potassium cyanide .
  • Applications : Investigated as an anticonvulsant precursor and in chiral resolution studies .

5-(4-Hydroxyphenyl)-5-phenylhydantoin

  • Substituents : Hydroxyphenyl and phenyl groups.

Hemimycalin A

  • Substituents : 4-Hydroxybenzylidene moiety.
  • Source : Isolated from the marine sponge Hemimycale arabica.
  • Bioactivity : Exhibits antiproliferative activity against cancer cells (e.g., HeLa) and antimicrobial properties .

5-(Heteroarylmethylene)hydantoins

  • Substituents : Heteroaromatic groups (e.g., pyridinyl, thiophenyl).

Biological Activity

5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, also known as a derivative of gamma-valerolactone, has garnered attention in recent years due to its promising biological activities. This compound is characterized by its unique structure, featuring a dihydroxyphenyl group that contributes to its potential therapeutic effects. This article explores the biological activity of this compound, including its anti-inflammatory, antioxidant, and anticancer properties.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12O4
  • Molecular Weight : 208.21 g/mol
  • SMILES Notation : OC1=C(O)C=C(CC2CCC(=O)O2)C=C1

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of dihydroxy groups allows the compound to scavenge free radicals, mitigating oxidative stress and potentially reducing the risk of chronic diseases.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby exerting anti-inflammatory effects .
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been supported by various studies:

  • Inhibition of Cytokines : The compound has been shown to inhibit cytokines such as IL-6 and TNF-alpha, which are critical in inflammatory responses.

Antioxidant Properties

The antioxidant capabilities are significant for health benefits:

  • Free Radical Scavenging : The compound effectively scavenges reactive oxygen species (ROS), which can lead to cellular damage if not neutralized .

Anticancer Properties

Emerging research highlights its potential in cancer therapy:

  • Induction of Apoptosis : In vitro studies have demonstrated that this compound can trigger programmed cell death in various cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
5-(3,4-Dihydroxyphenyl)-gamma-valerolactoneSimilar dihydroxyphenyl groupAntioxidant and anticancer properties
5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-oneSimilar core structurePotentially similar biological activities

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study published in the International Journal of Medical Sciences found that treatment with this compound significantly reduced markers of inflammation in animal models .
  • Antioxidant Capacity Assessment : Research indicated that this compound exhibited high antioxidant activity comparable to established antioxidants like quercetin .
  • Cancer Cell Line Studies : In vitro studies showed that the compound induced apoptosis in breast cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment.

Q & A

Basic: What are the established synthetic routes for 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves functionalizing oxolan-2-one derivatives with dihydroxyphenyl groups via nucleophilic substitution or coupling reactions. For example, chloromethyl intermediates (e.g., 4-(chloromethyl)-1,3-dioxolan-2-one) can react with 3,4-dihydroxyphenyl precursors under controlled alkaline conditions . To optimize purity:

  • Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) for separation.
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometry to minimize byproducts.
  • Crystallization in ethanol/water mixtures can enhance final purity (>95%) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling: Wear nitrile gloves and sealed goggles due to potential irritancy . Work in a fume hood to avoid inhalation of fine powders.
  • Storage: Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of catechol groups. Desiccants (e.g., silica gel) should be used to mitigate hygroscopicity .

Advanced: What advanced spectroscopic techniques are recommended for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve stereochemistry and confirm substituent positions, as demonstrated for structurally related oxolan-2-one derivatives .
  • 2D NMR (HSQC, HMBC): Map proton-carbon correlations to verify the dihydroxyphenyl-methyl linkage and oxolanone ring conformation .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₂H₁₂O₅) with <2 ppm error .

Advanced: How can researchers design experiments to assess the environmental impact of this compound?

Methodological Answer:
Adopt a tiered approach based on long-term ecological studies:

  • Phase 1 (Lab): Determine physicochemical properties (logP, hydrolysis rate) using OECD guidelines. For example, measure biodegradability via closed-bottle tests .
  • Phase 2 (Microcosm): Simulate environmental compartments (soil/water) to track abiotic/biotic degradation products via LC-MS .
  • Phase 3 (Field): Use randomized block designs with split plots to evaluate bioaccumulation in model organisms (e.g., Daphnia magna) under controlled conditions .

Advanced: How can contradictory pharmacological data from different studies be resolved?

Methodological Answer:

  • Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to account for variability in assay conditions (e.g., cell lines, solvent carriers) .
  • Dose-Response Validation: Replicate conflicting results using standardized protocols (e.g., fixed exposure times, blinded assays) to isolate confounding factors .
  • Mechanistic Studies: Use knock-out models or competitive binding assays to confirm target specificity, as seen in studies of analogous triazole derivatives .

Basic: What are the known biological activities of this compound, and how can they be validated experimentally?

Methodological Answer:

  • Antioxidant Activity: Quantify radical scavenging (DPPH/ABTS assays) and correlate with dihydroxyphenyl group density .
  • Enzyme Inhibition: Test against COX-2 or tyrosinase using fluorometric assays, with positive controls (e.g., quercetin) .
  • Cell-Based Assays: Use MTT/WST-1 protocols on human cell lines (e.g., HepG2) to assess cytotoxicity and validate therapeutic windows .

Advanced: What computational methods predict the compound’s pharmacokinetic and toxicological behavior?

Methodological Answer:

  • ADMET Prediction: Use QSAR models (e.g., SwissADME) to estimate bioavailability (%F = 45–60%) and blood-brain barrier penetration (low, due to polar surface area >100 Ų) .
  • Molecular Dynamics (MD): Simulate binding to CYP450 isoforms to predict metabolic pathways and potential hepatotoxicity .
  • Density Functional Theory (DFT): Calculate HOMO/LUMO gaps to assess redox activity and stability under physiological conditions .

Advanced: How does stereochemistry influence the compound’s biological interactions?

Methodological Answer:

  • Chiral Chromatography: Separate enantiomers using amylose-based columns and compare bioactivity (e.g., (R)- vs. (S)-forms) .
  • Docking Simulations: Model interactions with chiral binding pockets (e.g., kinase active sites) to identify stereospecific affinity differences .
  • Circular Dichroism (CD): Corolate optical activity with conformational stability in solution, as shown for structurally similar lactones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one
Reactant of Route 2
Reactant of Route 2
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.